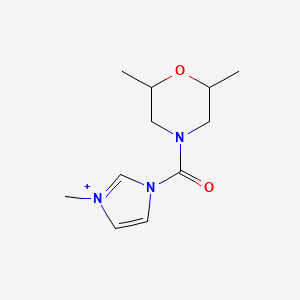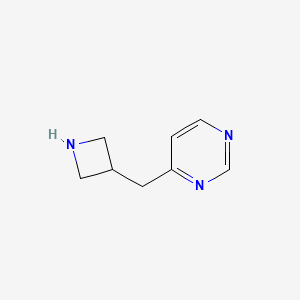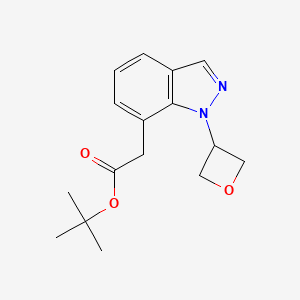
Ethyl 20-chloroicosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 20-chloroicosanoate is an organic compound belonging to the class of esters It is characterized by the presence of a long carbon chain with a chlorine atom attached to the 20th carbon and an ethyl ester group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 20-chloroicosanoate can be synthesized through several methods. One common approach involves the esterification of 20-chloroicosanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux to drive the esterification to completion.
Another method involves the chlorination of ethyl icosanoate. This process uses chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 20th carbon position. The reaction conditions must be carefully controlled to ensure selective chlorination without over-chlorination or degradation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 20-chloroicosanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 20-chloroicosanoic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed.
Major Products
Substitution: Formation of 20-hydroxyicosanoate or 20-aminoicosanoate.
Reduction: Formation of 20-chloroicosanol.
Hydrolysis: Formation of 20-chloroicosanoic acid and ethanol.
Scientific Research Applications
Ethyl 20-chloroicosanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which ethyl 20-chloroicosanoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 20-chloroicosanoate can be compared with other long-chain esters and chlorinated fatty acids:
Ethyl icosanoate: Lacks the chlorine atom, resulting in different reactivity and applications.
20-chloroicosanoic acid: The acid form of the compound, which has different solubility and reactivity compared to the ester.
Ethyl 20-bromoicosanoate: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for synthetic applications and scientific studies.
Properties
Molecular Formula |
C22H43ClO2 |
|---|---|
Molecular Weight |
375.0 g/mol |
IUPAC Name |
ethyl 20-chloroicosanoate |
InChI |
InChI=1S/C22H43ClO2/c1-2-25-22(24)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23/h2-21H2,1H3 |
InChI Key |
IHTNNDFSUVQXFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride](/img/structure/B13329484.png)
![tert-Butyl (R)-2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13329485.png)

![3-Azabicyclo[4.1.0]heptan-5-one hydrochloride](/img/structure/B13329501.png)

![2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329509.png)
![6-[(Boc-amino)methyl]pyrimidin-4-amine](/img/structure/B13329510.png)
![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329524.png)

![7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13329535.png)



